molecular formula C25H26N2O4 B11465789 N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]biphenyl-4-carboxamide

N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]biphenyl-4-carboxamide

Cat. No.: B11465789
M. Wt: 418.5 g/mol
InChI Key: BZJYRVXOQVFOSW-UHFFFAOYSA-N
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Description

N-[4,5-DIMETHOXY-2-(MORPHOLIN-4-YL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a morpholine ring, dimethoxy groups, and a biphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-DIMETHOXY-2-(MORPHOLIN-4-YL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves multiple steps, including the formation of the biphenyl core, introduction of the morpholine ring, and attachment of the dimethoxy groups. Common synthetic routes may include:

    Formation of the Biphenyl Core: This can be achieved through Suzuki coupling reactions, where a boronic acid derivative of one phenyl ring is coupled with a halogenated phenyl ring in the presence of a palladium catalyst.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a halogenated biphenyl intermediate reacts with morpholine.

    Attachment of Dimethoxy Groups: The dimethoxy groups can be introduced through methylation reactions, where hydroxyl groups on the phenyl ring are methylated using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This can include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-DIMETHOXY-2-(MORPHOLIN-4-YL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4,5-DIMETHOXY-2-(MORPHOLIN-4-YL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-[4,5-DIMETHOXY-2-(MORPHOLIN-4-YL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: A similar compound with a biphenyl core and dimethoxy groups, used as a ligand in coordination chemistry.

    5,6-Dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone: Another compound with a morpholine ring, used in medicinal chemistry.

Uniqueness

N-[4,5-DIMETHOXY-2-(MORPHOLIN-4-YL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H26N2O4

Molecular Weight

418.5 g/mol

IUPAC Name

N-(4,5-dimethoxy-2-morpholin-4-ylphenyl)-4-phenylbenzamide

InChI

InChI=1S/C25H26N2O4/c1-29-23-16-21(22(17-24(23)30-2)27-12-14-31-15-13-27)26-25(28)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-11,16-17H,12-15H2,1-2H3,(H,26,28)

InChI Key

BZJYRVXOQVFOSW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)N4CCOCC4)OC

Origin of Product

United States

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